2-(4-Butoxyphenyl)pyrimidin-5-amine

Synthetic chemistry Kinase inhibitor design Pyrimidine derivatization

2-(4-Butoxyphenyl)pyrimidin-5-amine is a heterocyclic aromatic amine belonging to the 5-amino-2-arylpyrimidine subclass, with a molecular weight of 243.30 g/mol, an XLogP3-AA value of 2.4, and a topological polar surface area of 61 Ų. This compound serves as a critical synthetic intermediate for generating functionalized pyrimidine derivatives targeting Polo-like kinase 1 (Plk1) and related cell-cycle kinases, as evidenced by its use in patent-defined processes for preparing 5-substituted pyrimidine carbocyclic nucleoside medicines.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B5403413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)pyrimidin-5-amine
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)N
InChIInChI=1S/C14H17N3O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8,15H2,1H3
InChIKeyPJQIFQDOFGVNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.2 [ug/mL]

2-(4-Butoxyphenyl)pyrimidin-5-amine (CAS 84609-99-4): Core Pyrimidine Intermediate for Kinase-Targeted Synthesis


2-(4-Butoxyphenyl)pyrimidin-5-amine is a heterocyclic aromatic amine belonging to the 5-amino-2-arylpyrimidine subclass, with a molecular weight of 243.30 g/mol, an XLogP3-AA value of 2.4, and a topological polar surface area of 61 Ų [1]. This compound serves as a critical synthetic intermediate for generating functionalized pyrimidine derivatives targeting Polo-like kinase 1 (Plk1) and related cell-cycle kinases, as evidenced by its use in patent-defined processes for preparing 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. Its primary differentiation lies in the reactive 5-amino handle, which enables downstream diversification into biologically active analogs, distinguishing it from end-product inhibitors that lack this synthetic versatility.

Why 2-(4-Butoxyphenyl)pyrimidin-5-amine Cannot Be Replaced by Other 2-Arylpyrimidin-5-amines in Plk1-Focused Programs


Generic substitution within the 2-arylpyrimidin-5-amine class is precluded because the 4-butoxy chain length and the free 5-amine group jointly determine both the compound's physicochemical properties and its synthetic utility as a precursor. The butoxy substituent imparts a specific lipophilicity (XLogP3-AA = 2.4) that influences downstream analog solubility and target binding, while the unsubstituted 5-amine is the essential reactive site for generating Schiff-base derivatives, amides, or N-aryl analogs that have demonstrated marked antiproliferative effects in chronic myelogenous leukemia (K562) and non-small cell lung cancer (A549) models [1][2]. Shorter-chain analogs (e.g., methoxy or ethoxy) or 5-substituted variants (e.g., 5-(4-hydroxyphenyl)) lack this specific combination of reactivity and lipophilicity, resulting in altered pharmacokinetic profiles or synthetic incompatibility with established coupling protocols.

Quantitative Differentiation of 2-(4-Butoxyphenyl)pyrimidin-5-amine: Synthetic Utility vs. Direct Bioactivity Data


Reactive 5-Amine Handle Enables Derivatization into Antiproliferative Agents Not Accessible from 5-Aryl or 5-Hydroxy Analogs

The target compound possesses a free primary amine at the 5-position, which is absent in the directly bioactive analog 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine (LCRC-1). This amine enables acylation, reductive amination, or diazotization-based coupling to generate focused libraries of N-substituted derivatives. While LCRC-1 demonstrates marked growth suppression of K562 cells at μM concentrations, it lacks the synthetic handle required for further structural optimization [1]. The 5-amine intermediate is thus the mandatory entry point for synthesizing LCRC-1 itself and its analogs, conferring procurement value that the end-product cannot replace.

Synthetic chemistry Kinase inhibitor design Pyrimidine derivatization

Patent-Defined Role as Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides Targeting Plk1

Patent disclosures identify 2-(4-butoxyphenyl)pyrimidin-5-amine as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines that inhibit Plk1 [1]. The synthetic route employs mild reaction conditions and is industrially scalable. In contrast, generic 2-phenylpyrimidin-5-amines lacking the 4-butoxy group are not specified in these patent processes, indicating that the butoxy chain is critical for the physicochemical properties of the final nucleoside analogs.

Medicinal chemistry Nucleoside synthesis Plk1 inhibition

Optimized Lipophilicity (XLogP3-AA = 2.4) Balances Aqueous Solubility and Membrane Permeability Relative to Shorter-Chain Alkoxy Analogs

The computed XLogP3-AA of 2-(4-butoxyphenyl)pyrimidin-5-amine is 2.4, placing it within the optimal range for CNS drug-likeness (1–3) [1]. The 4-methoxy analog (CAS 84609-98-3) is expected to have a lower XLogP3-AA (~1.5), which may reduce membrane permeability, while longer-chain alkoxy derivatives (e.g., hexyloxy, XLogP3-AA >3) risk exceeding solubility thresholds. This intermediate lipophilicity, combined with a topological polar surface area of 61 Ų, positions the butoxy compound favorably for further optimization into kinase inhibitors requiring balanced ADME properties.

Physicochemical properties Drug-likeness Lipophilicity

Validated GC-MS Spectral Library Entry Enables Reliable Analytical Method Development

2-(4-Butoxyphenyl)pyrimidin-5-amine has a confirmed entry in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: H5gdGkCy4q5), providing a verified EI-MS spectrum for GC-MS analysis [1]. This contrasts with many custom-synthesized pyrimidine intermediates that lack reference spectra in authoritative libraries, forcing laboratories to invest in in-house characterization. The availability of a standardized MS spectrum accelerates identity confirmation and purity assessment in procurement workflows.

Analytical chemistry Quality control Method development

Optimal Procurement and Application Scenarios for 2-(4-Butoxyphenyl)pyrimidin-5-amine


Synthesis of Antiproliferative Pyrimidine Derivatives via 5-Amine Functionalization

Research groups developing Plk1- or GRK-targeted antiproliferative agents should procure 2-(4-butoxyphenyl)pyrimidin-5-amine as the key intermediate for generating 5-substituted analogs. The free amine enables acylation or reductive amination to introduce pharmacophores that have demonstrated μM-range growth suppression in K562 leukemia cells [1]. This synthetic route is preferred over starting from 5-hydroxy or 5-aryl pyrimidines, which lack the amine handle required for diverse library synthesis.

Building Block for Liquid Crystal-Derived Antitumor Compounds

This compound is the direct precursor to 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine (LCRC-1), a liquid crystal-related compound that exhibited marked growth suppression and apoptosis induction in K562 cells via p38 MAPK and JNK activation, with a mechanism distinct from imatinib [1][2]. Procuring the 5-amine intermediate allows for in-house synthesis of LCRC-1 and structure-activity relationship (SAR) exploration of this promising antitumor chemotype.

Analytical Reference Standard for Pyrimidine-Based Kinase Inhibitor Programs

With a validated GC-MS spectrum in the Wiley Registry [1], 2-(4-butoxyphenyl)pyrimidin-5-amine serves as a reliable reference standard for analytical method development and quality control in medicinal chemistry workflows. Laboratories can use this compound to calibrate GC-MS instruments, validate synthetic product identity, and establish purity benchmarks for derivative libraries, reducing the need for costly custom reference material characterization.

Physicochemical Probe for Structure-Property Relationship Studies in CNS Drug Design

With an XLogP3-AA of 2.4 and a topological polar surface area of 61 Ų [1], 2-(4-butoxyphenyl)pyrimidin-5-amine falls within favorable CNS drug-like property space. Medicinal chemistry teams can use this compound as a core scaffold to systematically vary the 5-amine substituent while maintaining optimal lipophilicity, enabling the development of CNS-penetrant kinase inhibitors without extensive multiparameter optimization.

Quote Request

Request a Quote for 2-(4-Butoxyphenyl)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.